molecular formula C7H8Cl3NO B1288102 1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride CAS No. 317821-70-8

1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride

Cat. No. B1288102
M. Wt: 228.5 g/mol
InChI Key: FKYFOAXXDATSHM-UHFFFAOYSA-N
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Description

1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C7H7Cl2NO•HCl and a molecular weight of 228.50 .


Chemical Reactions Analysis

Aminooxy compounds, like 1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride, act as stronger nucleophiles than amines due to the second lone-pair-bearing oxygen adjacent to the nucleophilic nitrogen . They can form more stable imines than Schiff bases . Aminooxy-functionalized sugars, nucleosides, and peptides have attracted interest as they can be easily synthesized and used for oxime ligation and N-oxyamide functionalization .

Scientific Research Applications

Synthesis of α-amino ketones

  • Scientific Field : Organic & Biomolecular Chemistry
  • Summary of the Application : The amino ketone motif is important in synthetic and medicinal chemistry. The number of protocols developed in recent years has considerably increased .
  • Methods of Application : The methodologies towards this high value synthon are divided by the requisite functionality in the starting material. An emphasis is placed on discussing functional group compatibility and resultant product substitution patterns .
  • Results or Outcomes : Applications to medicinal targets are highlighted and mechanistic details are presented. The review also provides a short outlook for future development and emerging potential within this area .

Ni-catalyzed Hydroaminoalkylation of Alkynes with Amines

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This research focuses on the synthesis of allylic amines via hydroaminoalkylation of alkynes with amines . Allylic amines are versatile building blocks in organic synthesis and exist in bioactive compounds .
  • Methods of Application : The reaction involves the use of an inexpensive nickel catalyst to achieve a late transition metal-catalyzed hydroaminoalkylation of alkynes with N-sulfonyl amines .
  • Results or Outcomes : The reaction provides a series of allylic amines in up to 94% yield . The reaction features relatively mild conditions (80 °C), a general substrate scope of both amines and alkynes, and high regioselectivity .

Inhibition of Histidine Decarboxylase

  • Scientific Field : Biochemistry
  • Summary of the Application : Aminooxy analogs of histidine, such as 4(5)-aminooxymethylimidazole (O-IMHA), have been found to be efficient inhibitors of histidine decarboxylase (HDC), an enzyme involved in the biosynthesis of histamine .
  • Methods of Application : The aminooxy analog of histidine forms a PLP–inhibitor complex (oxime) in the enzyme active center .
  • Results or Outcomes : The aminooxy analog of histidine was found to inhibit HDC with an IC50 value of approximately 2 × 10^-7 M .

Rapid Bioconjugation to Disulfide-rich Peptides

  • Scientific Field : Biochemistry
  • Summary of the Application : This research focuses on expanding the versatility and scope of the oxime ligation, a bioorthogonal conjugation reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group .
  • Methods of Application : The study introduces a strategy that supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 minutes .
  • Results or Outcomes : The method overcomes limitations of the oxime ligation with disulfide-rich peptides/proteins and time-sensitive applications .

Analysis of Monosaccharides with a New Aminooxy Reagent

  • Scientific Field : Analytical and Bioanalytical Chemistry
  • Summary of the Application : This research presents a new reductive oxyamination procedure for the qualitative and quantitative analysis of monosaccharides with a novel fluorescent O-substituted aminooxy reagent .
  • Methods of Application : Monosaccharides undergo an oxime formation reaction with the aminooxy reagent and are then readily reduced, followed by analysis with high-performance liquid chromatography with fluorescence detection .
  • Results or Outcomes : The method provides highly sensitive and selective analysis of monosaccharides with high accuracy .

properties

IUPAC Name

O-[(2,3-dichlorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYFOAXXDATSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594708
Record name O-[(2,3-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride

CAS RN

317821-70-8
Record name Hydroxylamine, O-[(2,3-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317821-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[(2,3-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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